N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
Description
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic indole sulfonamide derivative characterized by a 2,3-dihydroindole core substituted at the 1-position with a 4-fluorobenzoyl group and at the 5-position with a sulfonamide moiety bearing a cyclopentyl substituent.
- Key steps: Nucleophilic substitution or coupling reactions under reflux conditions (e.g., sodium ethoxide in DMSO/DMF) .
- Purification: Column chromatography with solvent gradients (e.g., cyclohexane/ethyl acetate) .
The compound’s structural features, including the electron-withdrawing 4-fluorobenzoyl group and lipophilic cyclopentyl substituent, are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c21-16-7-5-14(6-8-16)20(24)23-12-11-15-13-18(9-10-19(15)23)27(25,26)22-17-3-1-2-4-17/h5-10,13,17,22H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAGYGKWFGIQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Fluorobenzoyl Group: This step involves the acylation of the indole core with 4-fluorobenzoyl chloride under basic conditions.
Cyclopentyl Group Addition: The cyclopentyl group can be introduced via alkylation reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares the target compound with structurally related indole derivatives:
Key Observations:
- Substituent Effects: The 4-fluorobenzoyl group in the target compound and Compound 8b may enhance binding to targets like HIV integrase or bacterial enzymes due to its electron-withdrawing nature and steric profile . In contrast, GSK2’s 2-fluorobenzoyl group could alter binding pocket interactions in MtTrpAB .
Molecular Weight : The target compound (~427 Da) falls within the acceptable range for drug-likeness, similar to SU11274 (485 Da) and L302-1477 (442 Da) .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The cyclopentyl group in the target compound likely increases logP (cf.
- Polar Surface Area (PSA) : A PSA >55 Ų (similar to L302-1477) may limit oral bioavailability, necessitating prodrug strategies .
Biological Activity
N-cyclopentyl-1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula: C16H18FN3O2S
- Molecular Weight: 341.39 g/mol
- CAS Number: [Not provided in the search results]
The compound exhibits biological activity primarily through inhibition of specific enzymes and receptors. Similar compounds in its class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain pathways.
Inhibition of COX-2
Research has demonstrated that sulfonamide derivatives can effectively inhibit COX-2, leading to anti-inflammatory effects. For instance, a study on sulfonamide-containing compounds highlighted their ability to block COX-2 in vitro and in vivo, suggesting a similar potential for this compound .
In Vitro Studies
In vitro studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, sulfonamide derivatives have been evaluated for their ability to inhibit cell proliferation in colorectal cancer models, demonstrating IC50 values in the low micromolar range .
In Vivo Studies
Animal studies involving related compounds indicate that these sulfonamides can reduce tumor growth and modulate the expression of proliferation markers like Ki67. This suggests that this compound may also possess anticancer properties worth investigating further.
Case Studies
- Colorectal Cancer Model : A study involving a novel sulfonamide compound showed promising results in inhibiting the growth of SW480 and HCT116 cell lines with IC50 values of 2 μM and 0.12 μM respectively. This compound's mechanism involved inhibition of Wnt signaling pathways, which are crucial for cancer cell proliferation .
- Inflammation Models : Compounds structurally related to this compound have been tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing significant reduction in edema compared to controls .
Comparative Analysis
The following table summarizes key findings from studies on similar compounds:
| Compound Name | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | COX-2 | 0.5 | Enzyme inhibition |
| Compound B | SW480 | 0.12 | Wnt pathway inhibition |
| Compound C | HCT116 | 2 | Proliferation marker modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
